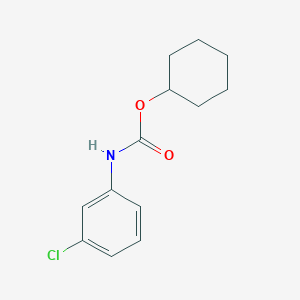

Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester

Description

Carbamates are widely studied for their pharmacological and chemical properties, including enzyme inhibition and stability under varying conditions.

Properties

CAS No. |

116373-55-8 |

|---|---|

Molecular Formula |

C13H16ClNO2 |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

cyclohexyl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C13H16ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) |

InChI Key |

ILBAXXVDXITICM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester typically involves the reaction of 3-chlorophenyl isocyanate with cyclohexanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:

3-chlorophenyl isocyanate+cyclohexanol→Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reactants but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a solvent like ethanol or methanol.

Major Products Formed

Hydrolysis: Yields 3-chlorophenyl carbamic acid and cyclohexanol.

Substitution: Yields substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Fatty Acid Amide Hydrolase Inhibition

One of the primary applications of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester is as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This enzyme plays a crucial role in the hydrolysis of fatty acid amides, including endocannabinoids. Inhibitors like this compound can enhance the levels of these lipid mediators, potentially offering therapeutic benefits for conditions such as chronic pain and anxiety disorders. Studies have shown that carbamate-based compounds can modulate FAAH activity effectively, influencing both pharmacokinetic and toxicological profiles .

1.2 Prodrug Development

Carbamic acid esters have been explored as prodrugs for various dopaminergic compounds. These prodrugs are designed to protect parent phenolic drugs from first-pass metabolism, thus enhancing their bioavailability upon oral administration. Research indicates that N,N-disubstituted carbamate esters exhibit stability in biological environments and potent inhibition of butyrylcholinesterase, making them promising candidates for further development in therapeutic applications .

Chemical Synthesis Applications

2.1 Synthesis of Polyurethanes

Carbamic acid esters are integral to the production of polyurethanes, which are widely used in various industries including construction, automotive, and consumer goods. The synthesis process typically involves the reaction of polyfunctional isocyanates with polyfunctional alcohols, where carbamic acid esters serve as intermediates. Efficient production methods utilizing less toxic catalysts have been developed to enhance yield and selectivity in synthesizing these esters .

2.2 Methodologies for Production

Recent advancements in the synthesis of carbamic acid esters include methods that utilize ionic liquids or alkoxysilane compounds as catalysts. These methods not only improve the economic feasibility of production but also ensure high selectivity and yield. For example, reactions involving amines and carbon dioxide in the presence of zinc compounds or ionic liquids have shown promising results .

Structure-Property Relationships

The structure-property relationships of carbamic acid derivatives are critical for understanding their reactivity and stability in biological systems. The electrophilicity of the carbamate group significantly influences its hydrolytic stability and interaction with enzymes like FAAH. Modifications to the aryl moiety can enhance stability without compromising inhibitory potency, demonstrating the importance of molecular design in drug development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacology | Inhibition of FAAH; potential treatment for pain and anxiety disorders |

| Prodrug Development | Enhancing bioavailability of dopaminergic compounds; stability against first-pass metabolism |

| Polyurethane Production | Intermediate in synthesizing polyurethanes; used in various industrial applications |

| Synthesis Methodologies | Utilization of ionic liquids and alkoxysilanes for efficient production with high yield |

Mechanism of Action

The mechanism of action of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Structural and Stability Comparisons

Table 1: Key Structural and Stability Properties of Carbamate Derivatives

Key Findings :

- Cyclohexyl vs. Benzyl Esters : Cyclohexyl esters exhibit superior stability compared to benzyl esters. For example, in peptide synthesis, cyclohexyl-protected aspartyl residues showed <2% aspartimide formation under standard conditions, whereas benzyl esters yielded up to 51% under similar conditions .

- Substituent Effects: The 3-chlorophenyl group may enhance lipophilicity and enzyme-binding affinity. URB597, a biphenyl-substituted cyclohexyl carbamate, demonstrates nanomolar FAAH inhibition (IC₅₀ = 4.6 nM), highlighting the role of bulky aryl groups in target engagement .

Pharmacological Activity

Key Findings :

- Enzyme Inhibition : Cyclohexyl carbamates with aromatic substituents (e.g., URB597) are potent FAAH inhibitors, reducing anandamide deactivation in vivo . The 3-chlorophenyl group in the target compound may similarly modulate enzyme interactions.

- Agricultural Applications : Chlorpropham (isopropyl ester) and Barban (4-chlorobutyn-2-yl ester) are herbicides targeting plant enzyme systems, suggesting that ester group flexibility influences application specificity .

Key Findings :

- Synthetic Feasibility : Cyclohexyl carbamates are synthesized via Pd-catalyzed coupling or carbamate-forming reactions, with yields ranging from 30–77% depending on substituent complexity .

- Thermodynamic Properties : Melting points and enthalpies (e.g., ΔfusH) for aryl carbamates are critical for formulation; data from NIST provide benchmarks for industrial scaling .

Biological Activity

Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester, commonly referred to as URB602, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, structure-activity relationships (SAR), and relevant case studies.

Overview of Carbamic Acid Derivatives

Carbamic acids and their derivatives are recognized for their diverse applications in medicinal chemistry. They function primarily as enzyme inhibitors, interacting with various biological targets. The specific compound under discussion, URB602, is known to inhibit monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids, thus influencing pain and inflammation pathways .

The biological activity of URB602 is primarily attributed to its ability to inhibit serine hydrolases. The carbamate group in URB602 facilitates a nucleophilic attack on the serine residue at the active site of MGL, leading to enzyme carbamoylation and subsequent deactivation. This inhibition mechanism is crucial for modulating lipid signaling pathways and has implications for treating conditions such as pain and anxiety .

Key Findings

- Electrophilicity : The electrophilicity of the carbamate moiety significantly affects the compound's stability and reactivity. Increased stability can be achieved by introducing electron-donating substituents on the aromatic ring without compromising inhibitory potency .

- Inhibitory Potency : The half-maximal inhibitory concentration (IC50) for URB602 against MGL has been reported at approximately 63 nM, indicating potent activity within the central nervous system .

Comparative Analysis

The following table summarizes various carbamate derivatives and their respective IC50 values against MGL:

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| URB602 | 63 | Monoacylglycerol Lipase |

| URB597 | 4.6 | Fatty Acid Amide Hydrolase |

| Cyclohexylcarbamic acid | Varies | Various Serine Hydrolases |

This table indicates that while URB602 exhibits significant activity against MGL, other derivatives like URB597 show even greater potency against different targets.

Case Study 1: Pain Management

A study demonstrated that URB602 effectively reduced pain responses in animal models by inhibiting MGL activity, leading to increased levels of endocannabinoids. This suggests therapeutic potential in managing chronic pain conditions .

Case Study 2: Neuroprotective Effects

Research has shown that the inhibition of MGL by compounds like URB602 can have neuroprotective effects. In vitro studies indicated that these compounds could reduce neuronal apoptosis under oxidative stress conditions, highlighting their potential in neurodegenerative disease therapies .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of carbamate derivatives is crucial for their therapeutic application. Studies indicate that modifications to the ester or amide groups can enhance solubility and bioavailability while maintaining low toxicity levels. For instance, URB602 has shown favorable stability in biological environments, which is essential for its effectiveness as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester, and how can its purity be validated?

- Synthesis Routes : The compound can be synthesized via carbamate esterification, where (3-chlorophenyl)amine reacts with cyclohexyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Alternative methods include coupling activated carbamoyl intermediates with cyclohexanol using catalytic DMAP (4-dimethylaminopyridine) .

- Purity Validation : Analytical methods include HPLC (C18 column, acetonitrile/water gradient) for quantifying impurities, 1H/13C NMR for structural confirmation (e.g., cyclohexyl CH2 signals at δ 1.0–2.2 ppm), and ESI-MS for molecular ion detection (expected [M+H]+ at m/z ~283) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation : The compound exhibits acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods , nitrile gloves , and chemical goggles to avoid exposure. In case of skin contact, wash with soap and water for 15 minutes .

- Waste Disposal : Collect residues in sealed containers for incineration by authorized facilities. Avoid aqueous disposal due to potential environmental persistence .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl group influence the compound’s stability and bioactivity?

- Stability : The cyclohexyl group’s chair conformation enhances steric protection of the carbamate bond, reducing hydrolysis rates in acidic/basic conditions. Stability studies (pH 2–9, 37°C) show degradation <10% over 24 hours at pH 7 .

- Bioactivity : Cyclohexyl carbamates act as fatty acid amide hydrolase (FAAH) inhibitors, with IC50 values in the nanomolar range. Stereoelectronic effects from the cyclohexyl moiety modulate enzyme binding affinity .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, logP)?

- Data Reconciliation :

- LogP : Experimental logP (octanol/water) varies between 3.2–3.7. Use shake-flask method with HPLC quantification for consistency .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol cosolvents. Confirm via dynamic light scattering to detect aggregation .

- Computational Validation : Compare experimental results with QSAR models (e.g., EPI Suite) to identify outliers .

Q. How can metabolic pathways of this compound be characterized in preclinical models?

- In Vitro Studies : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor metabolites via LC-MS/MS ; primary pathways include oxidative dechlorination and cyclohexyl hydroxylation .

- In Vivo Tracking : Administer radiolabeled compound (14C-carbamate) to rodents. Use autoradiography and tissue homogenate analysis to assess biodistribution .

Key Research Gaps

- Ecotoxicology : Limited data on aquatic toxicity (e.g., LC50 for Daphnia magna) .

- Long-Term Stability : No studies on photodegradation or thermal decomposition >50°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.